molecular formula C9H6BrNO2 B1410753 2-Bromo-3-cyano-5-methylbenzoic acid CAS No. 1807165-25-8

2-Bromo-3-cyano-5-methylbenzoic acid

Cat. No.: B1410753
CAS No.: 1807165-25-8
M. Wt: 240.05 g/mol
InChI Key: QQAOZAXTPSODPP-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-methylbenzoic acid is a substituted benzoic acid derivative with bromine, cyano, and methyl functional groups at positions 2, 3, and 5, respectively. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom provides a site for cross-coupling reactions, while the cyano group serves as a versatile intermediate for further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines).

Properties

IUPAC Name

2-bromo-3-cyano-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAOZAXTPSODPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 2-Bromo-3-cyano-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-3-cyano-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 2-bromo-3-cyano-5-methylbenzoic acid with analogs differing in substituent positions or functional groups:

Compound Name CAS RN Molecular Formula Substituents (Positions) Melting Point (°C) Price (JPY) Key Properties
2-Bromo-5-methylbenzoic acid 6967-82-4 C₈H₇BrO₂ Br (2), CH₃ (5) N/A 30,000 (10g) Higher cost, no cyano group
3-Bromo-2-methylbenzoic acid 76006-33-2 C₈H₇BrO₂ Br (3), CH₃ (2) N/A 16,000 (25g) Lower acidity due to CH₃ at C2
4-Bromo-2-methylbenzoic acid 68837-59-2 C₈H₇BrO₂ Br (4), CH₃ (2) 181 7,000 (5g) Higher mp, para-substituted Br
2-Amino-5-bromo-3-methylbenzoic acid 206548-13-2 C₈H₈BrNO₂ NH₂ (2), Br (5), CH₃ (3) N/A N/A Amino group enhances solubility
2-Bromo-3-methyl-5-nitrobenzoic acid 631911-95-0 C₈H₆BrNO₄ Br (2), CH₃ (3), NO₂ (5) N/A N/A Stronger acidity (NO₂ is EWG)

Functional Group Impact on Properties

  • Acidity: The cyano group at position 3 in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid compared to methyl-substituted analogs (e.g., 3-bromo-2-methylbenzoic acid). However, nitro-substituted derivatives (e.g., 2-bromo-3-methyl-5-nitrobenzoic acid) exhibit even higher acidity due to the stronger EWG effect of NO₂ .
  • Reactivity: Bromine at position 2 allows for Suzuki or Ullmann couplings, while the cyano group enables transformations like hydrolysis to amides or carboxylic acids. In contrast, amino-substituted analogs (e.g., 2-amino-5-bromo-3-methylbenzoic acid) are more nucleophilic, favoring electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Bromo-3-cyano-5-methylbenzoic acid

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